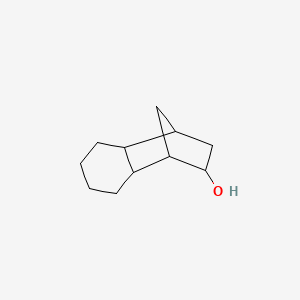
Decahydro-1,4-methanonaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-1,4-methanonaphthalen-2-ol is an organic compound with the molecular formula C11H18O It is a polycyclic alcohol that contains a hydroxyl group attached to a decahydro-1,4-methanonaphthalene skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1,4-methanonaphthalen-2-ol typically involves the hydrogenation of 1,4-methanonaphthalene derivatives. One common method is the catalytic hydrogenation of 1,4-methanonaphthalene in the presence of a palladium or platinum catalyst under high pressure and temperature. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and oxidation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-1,4-methanonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of decahydro-1,4-methanonaphthalene.
Substitution: Formation of halogenated derivatives or ethers.
Applications De Recherche Scientifique
Decahydro-1,4-methanonaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Decahydro-1,4-methanonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydro-1,4-ethanonaphthalene: Similar structure but lacks the hydroxyl group.
Cyclododecanol: Contains a hydroxyl group but has a different ring structure.
Bicyclo[2.2.1]heptan-2-ol: Similar polycyclic structure with a hydroxyl group.
Uniqueness
Decahydro-1,4-methanonaphthalen-2-ol is unique due to its specific polycyclic structure combined with a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
155820-90-9 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
tricyclo[6.2.1.02,7]undecan-9-ol |
InChI |
InChI=1S/C11H18O/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h7-12H,1-6H2 |
Clé InChI |
RYWJNOPFORZELZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3CC2C(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


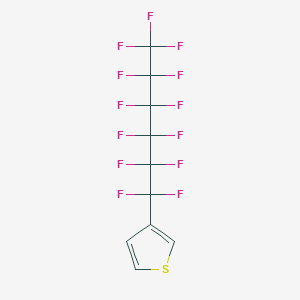
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
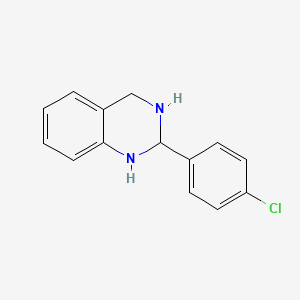
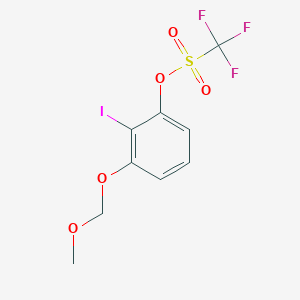

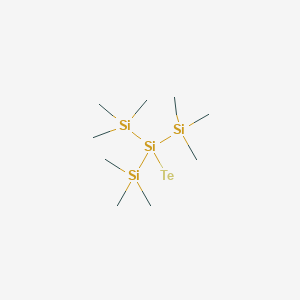



![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)
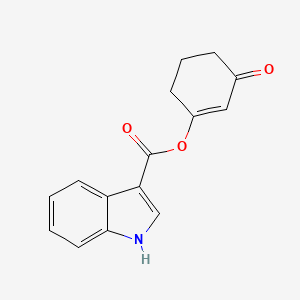
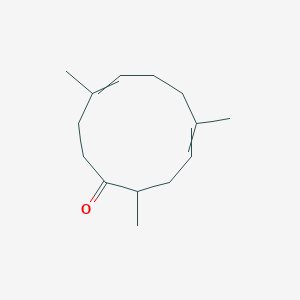
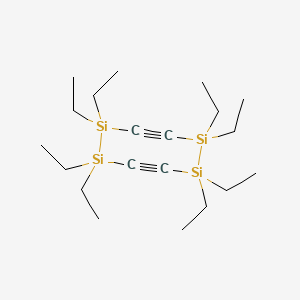
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
